Ethyl 4,5-dihydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound that features a furan ring with an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction typically proceeds in the presence of a base such as sodium ethoxide, and the final product is obtained after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms such as alcohols, and various substituted furan derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4,5-dihydrofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4,5-dihydrofuran-2-carboxylate include:
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Known for its anti-proliferative activity.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,3-dihydrofuran-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJMHBVSUMWGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.